molecular formula C15H15NO6 B5783900 methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate

methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate

Cat. No.: B5783900
M. Wt: 305.28 g/mol
InChI Key: GMUGWFQEMHWSHQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furoylamino group attached to a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate typically involves the reaction of 2-furoyl chloride with 4,5-dimethoxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The furoylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated benzoates.

Scientific Research Applications

Methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The furoylamino group is believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-furoylamino)acetic acid
  • Methyl 2-(2-furoylamino)propanoic acid
  • Methyl 2-(2-furoylamino)butanoic acid

Uniqueness

Methyl 2-(2-furoylamino)-4,5-dimethoxybenzoate is unique due to the presence of both furoylamino and dimethoxybenzoate groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-19-12-7-9(15(18)21-3)10(8-13(12)20-2)16-14(17)11-5-4-6-22-11/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUGWFQEMHWSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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